molecular formula C14H26O3 B14370469 Ethyl 2-(1-butoxyethylidene)hexanoate CAS No. 92238-43-2

Ethyl 2-(1-butoxyethylidene)hexanoate

Cat. No.: B14370469
CAS No.: 92238-43-2
M. Wt: 242.35 g/mol
InChI Key: RLLMWZVAEUQSRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl hexanoate (C₈H₁₆O₂), also known as ethyl caproate, is a medium-chain fatty acid ethyl ester widely recognized for its role in imparting fruity and sweet aromas in food and beverages. It is a key volatile compound in wines, liquors, cheeses, and fruits such as pineapples . Its molecular structure consists of a six-carbon fatty acid (hexanoic acid) esterified with ethanol, contributing to its hydrophobic nature and volatility . Ethyl hexanoate is biosynthesized during fermentation by yeast and bacterial activity, particularly under controlled temperature and substrate conditions .

Properties

CAS No.

92238-43-2

Molecular Formula

C14H26O3

Molecular Weight

242.35 g/mol

IUPAC Name

ethyl 2-(1-butoxyethylidene)hexanoate

InChI

InChI=1S/C14H26O3/c1-5-8-10-13(14(15)16-7-3)12(4)17-11-9-6-2/h5-11H2,1-4H3

InChI Key

RLLMWZVAEUQSRG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C(C)OCCCC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-butoxyethylidene)hexanoate typically involves the esterification reaction between an alcohol and a carboxylic acid or its derivatives. One common method is the reaction of 2-ethylhexanoic acid with 1-butoxyethanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-butoxyethylidene)hexanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Reducing agents such as LiAlH4 or NaBH4 in anhydrous solvents like ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as KMnO4 or CrO3 in aqueous or organic solvents.

Major Products Formed

    Hydrolysis: 2-ethylhexanoic acid and 1-butoxyethanol.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Ethyl 2-(1-butoxyethylidene)hexanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(1-butoxyethylidene)hexanoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes, receptors, and other cellular components, leading to specific biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl Acetate

  • Chemical Profile: Ethyl acetate (C₄H₈O₂) is a short-chain ester with a molecular weight of 88.11 g/mol, compared to ethyl hexanoate’s 144.21 g/mol.
  • Sensory Attributes: Ethyl acetate contributes fruity, brandy-like notes but is often associated with solvent-like off-flavors at higher concentrations. In contrast, ethyl hexanoate delivers more complex fruity descriptors, such as pineapple, apple, and banana .
  • Occurrence: Ethyl acetate dominates in light-aroma liquors and fruit wines, while ethyl hexanoate is a hallmark of strong-aroma Baijiu and high-quality ginjosake (Japanese sake) .
  • Production: Ethyl acetate is synthesized at higher fermentation temperatures compared to ethyl hexanoate, which forms preferentially at lower temperatures (e.g., 15–20°C in sake mash) .

Ethyl Octanoate and Ethyl Decanoate

  • Chemical Profile: Ethyl octanoate (C₁₀H₂₀O₂) and ethyl decanoate (C₁₂H₂₄O₂) are long-chain esters with higher molecular weights (172.27 g/mol and 200.32 g/mol, respectively).
  • Sensory Attributes: Both esters contribute fruity and floral notes but with distinct thresholds. Ethyl octanoate enhances "dried fruit" and "sweet" flavors in cheeses, while ethyl decanoate adds brandy-like complexity . Ethyl hexanoate, however, has a lower odor threshold, making it more potent in aroma contribution .
  • Occurrence: Ethyl octanoate and decanoate are abundant in aged cheeses (e.g., Gruyère) and blueberry wines, whereas ethyl hexanoate dominates in fresh cheeses and pineapple pulp .

Isoamyl Acetate

  • Chemical Profile : Isoamyl acetate (C₇H₁₄O₂) is a branched-chain ester with a banana-like aroma.
  • Sensory Attributes: While isoamyl acetate is critical for banana flavors in beers and sake, ethyl hexanoate provides apple-like freshness. The two compounds often coexist but are produced via different enzymatic pathways (e.g., yeast-derived alcohol acetyltransferases vs. esterases) .
  • Production: Isoamyl acetate synthesis is less temperature-sensitive compared to ethyl hexanoate, making it more prevalent in warmer fermentations .

Data Tables

Table 1: Concentrations of Ethyl Hexanoate and Similar Esters in Various Products

Product Ethyl Hexanoate (mg/L) Ethyl Acetate (mg/L) Ethyl Octanoate (mg/L) Ethyl Decanoate (mg/L) Isoamyl Acetate (mg/L) Source
Luzhoulaojiao Liquor 2,221 693 316 120 <10
Ginjosake (Sake) 15–30 50–100 5–10 2–5 20–40
Pineapple Pulp 4.5–12.3* 1.2–3.4* ND ND ND
Gruyère Cheese 0.8–1.5 ND 2.0–3.5 1.2–2.0 ND

*Concentrations in µg/kg; ND = Not Detected

Table 2: Sensory Attributes and Odor Thresholds

Compound Odor Threshold (µg/L) Key Aroma Descriptors Primary Applications
Ethyl Hexanoate 1–5 Pineapple, apple, dried fruit, sweet Baijiu, wines, cheeses
Ethyl Acetate 50–100 Fruity, solvent-like, brandy Light liquors, fruit wines
Ethyl Octanoate 10–20 Floral, dried fruit, waxy Aged cheeses, blueberry wines
Isoamyl Acetate 0.5–2 Banana, pear, candy-like Sake, beers

Research Findings

  • Temperature Dependence: Ethyl hexanoate production in sake mash peaks at 15°C, whereas isoamyl acetate synthesis is optimal at 25°C .
  • Interaction with Phenolics: Gallic acid increases ethyl hexanoate’s volatility in wines by reducing its solubility, but anthocyanins decrease volatility via hydrophobic interactions .
  • Quality Markers: Ethyl hexanoate is a key quality indicator in strong-aroma Baijiu (concentrations >2,000 mg/L) and ginjosake, distinguishing them from lower-grade products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.